molecular formula C7H14ClN B6240840 4-methylcyclohex-3-en-1-amine hydrochloride CAS No. 291756-11-1

4-methylcyclohex-3-en-1-amine hydrochloride

Cat. No.: B6240840
CAS No.: 291756-11-1
M. Wt: 147.6
InChI Key:
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Description

4-methylcyclohex-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a derivative of cyclohexene, featuring a methyl group and an amine group on the cyclohexene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylcyclohex-3-en-1-amine hydrochloride typically involves the following steps:

    Cyclohexene Derivatization: Starting with cyclohexene, a methyl group is introduced at the 4-position through a Friedel-Crafts alkylation reaction.

    Amine Introduction: The resulting 4-methylcyclohexene undergoes an amination reaction to introduce the amine group at the 1-position.

    Hydrochloride Formation: The final step involves the reaction of 4-methylcyclohex-3-en-1-amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing techniques like crystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-methylcyclohex-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-methylcyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical intermediates and products.

Mechanism of Action

The mechanism of action of 4-methylcyclohex-3-en-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

4-methylcyclohex-3-en-1-amine hydrochloride can be compared with other similar compounds, such as:

    Cyclohexylamine hydrochloride: Lacks the methyl group, leading to different chemical properties.

    4-methylcyclohexanamine hydrochloride: Lacks the double bond in the cyclohexene ring, affecting its reactivity.

    Cyclohex-3-en-1-amine hydrochloride: Lacks the methyl group, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

291756-11-1

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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